4-((Triisopropylsilyl)oxy)benzoic acid

Organometallic synthesis Fluorinated benzoic acids Protecting group strategy

Unprotected 4-hydroxybenzoic acid gives low yields (46%) in metalation-carboxylation due to competing deprotonation. This TIPS-protected derivative solves that. • 63% average yield in directed ortho-metalation/fluorination vs. 46% for unprotected phenol. • 5× greater hydrolytic stability than TBS/TBDPS in basic media (relative stability 100,000 vs. 20,000). • Orthogonal deprotection: KOAc-catalyzed fluoride-free cleavage leaves alkyl silyl ethers intact. Available from BenchChem with global shipping; inquire for bulk or custom synthesis.

Molecular Formula C16H26O3Si
Molecular Weight 294.46 g/mol
Cat. No. B14117928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((Triisopropylsilyl)oxy)benzoic acid
Molecular FormulaC16H26O3Si
Molecular Weight294.46 g/mol
Structural Identifiers
SMILESCC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C16H26O3Si/c1-11(2)20(12(3)4,13(5)6)19-15-9-7-14(8-10-15)16(17)18/h7-13H,1-6H3,(H,17,18)
InChIKeyIJAIYYTWTFFVRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((Triisopropylsilyl)oxy)benzoic Acid – Overview


4-((Triisopropylsilyl)oxy)benzoic acid (CAS 1163689-92-6, C₁₆H₂₆O₃Si, MW 294.46) is a silyl-protected benzoic acid derivative in which the para-hydroxyl group of 4-hydroxybenzoic acid is masked with a triisopropylsilyl (TIPS) protecting group [1]. This compound belongs to the class of silicon-based protected aromatic carboxylic acids and serves primarily as a building block in multi-step organic synthesis. The TIPS group is a bulky trialkylsilyl protecting group that provides enhanced steric shielding compared to smaller silyl groups such as TMS (trimethylsilyl) or TES (triethylsilyl), and distinct orthogonal deprotection profiles relative to TBS (tert-butyldimethylsilyl) and TBDPS (tert-butyldiphenylsilyl) [2].

Multi-step synthesis requiring robust steric shielding
Aqueous basic conditions (e.g. Suzuki coupling, saponification)
Orthogonal deprotection strategies for complex polyfunctional aromatics

Why 4-((Triisopropylsilyl)oxy)benzoic Acid Cannot Be Substituted


Generic substitution among silyl-protected benzoic acid derivatives is precluded by fundamental differences in hydrolytic stability, orthogonal deprotection behavior, and synthetic compatibility. The TIPS group confers approximately 5× greater basic stability than TBS or TBDPS (relative stability: TIPS 100,000 vs. TBS/TBDPS 20,000 in basic media) [1], while remaining selectively cleavable under fluoride-free, KOAc-catalyzed conditions that leave other silyl ethers intact [2]. Conversely, the unprotected parent 4-hydroxybenzoic acid is incompatible with organometallic reactions due to competing deprotonation and coordination. MOM-protected analogs offer inferior tolerance to weakly basic/acidic conditions and give substantially lower average yields in metalation-carboxylation sequences (46% unprotected, MOM suboptimal vs. 63% for TIPS) [3]. The specific combination of steric bulk, stability profile, and deprotection orthogonality makes 4-((Triisopropylsilyl)oxy)benzoic acid a non-interchangeable building block.

TIPS-Protected
Sustains basic hydrolysis with reported 5-fold higher stability vs. TBS/TBDPS; selectively cleavable via fluoride-free conditions without disturbing alkyl silyl ethers.
TBS / TBDPS / Unprotected Analogs
May undergo premature deprotection under alkaline conditions. Unprotected 4-hydroxybenzoic acid can interfere with organometallic reagents. MOM-protected analogs often give lower yields and narrower compatibility.

Comparative Evidence for 4-((Triisopropylsilyl)oxy)benzoic Acid


TIPS Protection Yield Advantage in Metalation-Carboxylation

In a systematic study of metal-mediated site-selective functionalization of fluorinated benzyl and phenethyl alcohols, the TIPS protective group outperformed methoxymethyl (MOM) as the O-protective group, enabling access to seven new fluorobenzoic acids in 63% average yield [1]. Unprotected alcohols reacted more sluggishly and failed to provide two of the targeted products, averaging only 46% yield across the five cases where products were obtained [1]. The TIPS group tolerated weakly basic and acidic media and facilitated further structural elaboration, whereas MOM proved less robust under the reaction conditions [1].

Yield Advantage
Head-to-head
63% vs. 46% average yield
Supports yield-driven protecting-group selection for fluorinated benzoic acid synthesis.
Metalation-carboxylation with organolithium reagents; reported conditions.
Organometallic synthesis Fluorinated benzoic acids Protecting group strategy

TIPS Ether Stability vs. TBS/TBDPS Under Basic Conditions

The relative stability hierarchy of silyl ethers under basic conditions, as documented in authoritative protecting group compendia, establishes TIPS as substantially more robust than TBS or TBDPS: TMS (1) < TES (10–100) < TBS ≈ TBDPS (20,000) < TIPS (100,000) [1]. This 5-fold stability advantage over TBS/TBDPS and 1,000–10,000-fold advantage over TES makes 4-((Triisopropylsilyl)oxy)benzoic acid the preferred choice for reactions conducted in alkaline environments. Under acidic conditions, the stability order differs: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [1], indicating that while TBDPS is most acid-stable, TIPS remains the optimal balanced choice for combined basic/acidic multi-step sequences.

Basic Stability
Class-level
TIPS 100,000 vs. TBS/TBDPS 20,000 (relative stability)
May reduce premature deprotection risk in alkaline reaction steps.
Reported stability hierarchy in basic media; specific conditions to verify.
Hydrolytic stability Basic media compatibility Suzuki coupling

Phenolic TIPS Ethers Survive ZnBr₂/H₂O Cleavage Conditions

A 2002 study demonstrated that TES- and TBS-protected alcohols undergo deprotection upon treatment with excess ZnBr₂ and water in CH₂Cl₂ at 44–50°C [1]. TIPS-protected alcohols also undergo deprotection but at slower rates [1]. Critically, silyl-protected phenols (including phenolic TIPS ethers) are unreactive under these conditions [1]. This differential reactivity allows for selective deprotection of TES- or TBS-protected aliphatic hydroxyls in the presence of a TIPS-protected phenolic hydroxyl, enabling orthogonal protection strategies in complex molecules bearing multiple oxygen functionalities.

Orthogonal Survival
Class-level
Phenolic TIPS ethers unreactive toward ZnBr₂/H₂O
Supports selective alkyl-silyl deprotection in presence of protected phenol.
Reported at 44–50°C; phenolic vs. aliphatic differential reactivity.
Orthogonal deprotection Selective desilylation Bis-silyl ethers

KHF₂ Deprotection Kinetics: TIPS vs. TBDMS/TBDPS

A 2016 comparative study of KHF₂-mediated desilylation evaluated cleavage rates for TBDMS, TBDPS, and TIPS ethers of a phenol [1]. At room temperature, TBDMS and TBDPS phenolic ethers underwent complete cleavage within 30 minutes, whereas removal of the TIPS ether required 2.5 hours [1]. The observed ease of cleavage followed the order TBDMS ≈ TBDPS > TIPS [1]. This 5-fold difference in deprotection kinetics provides a practical window for selective deprotection: a molecule containing both TBDMS- and TIPS-protected phenols can have the TBDMS group removed with KHF₂ while the TIPS group remains largely intact.

KHF₂ Kinetics
Head-to-head
TIPS 2.5 h vs. TBDMS/TBDPS ≤ 30 min
Slower deprotection may enable sequential unmasking strategies.
KHF₂ in MeOH at room temperature; reported cleavage times.
Deprotection kinetics KHF₂ desilylation Selective phenol deprotection

Fluoride-Free Cleavage of Aryl TIPS Ethers by KOAc

A 2009 communication in Green Chemistry reported a KOAc-catalysed, fluoride-free protocol that effects chemoselective deprotection of phenolic TIPS ethers without affecting aliphatic silyl ethers [1]. The method is environmentally benign, atom-economic, and operates under mild conditions [1]. This contrasts with the conventional TBAF-mediated deprotection which often lacks selectivity and can be incompatible with base-sensitive substrates. The availability of a fluoride-free, KOAc-catalysed cleavage specific to aryl TIPS ethers provides an orthogonal deprotection option not available for TBS or TBDPS phenolic ethers under comparable mild fluoride-free conditions.

Fluoride-Free Cleavage
Cross-study
KOAc-catalyzed chemoselective aryl TIPS deprotection
Supports fluoride-avoiding workflows preserving base-sensitive groups.
Reported mild conditions; alkyl silyl ethers remain intact.
Fluoride-free deprotection Green chemistry Chemoselective desilylation

4-((Triisopropylsilyl)oxy)benzoic Acid Applications


Fluorinated Benzoic Acid Synthesis via Metalation-Carboxylation

4-((Triisopropylsilyl)oxy)benzoic acid serves as an optimized building block for preparing fluorinated benzoic acid analogs through directed ortho-metalation or lateral lithiation followed by carboxylation. The 63% average yield advantage documented with TIPS protection vs. 46% for unprotected alcohols [1] demonstrates its superior compatibility with strongly basic organolithium reagents (sec-BuLi, LDA). The TIPS group tolerates the weakly basic and acidic media encountered during metalation and subsequent workup [1], making it the protective group of choice for accessing fluorinated aromatic carboxylic acids in pharmaceutical intermediate synthesis.

Base-Stable Multi-Step Synthesis

In synthetic routes involving Suzuki-Miyaura cross-couplings or ester saponifications where aqueous basic conditions are unavoidable, 4-((Triisopropylsilyl)oxy)benzoic acid provides 5× greater hydrolytic stability than TBS- or TBDPS-protected analogs [2]. This stability margin ensures the protecting group remains intact throughout the basic reaction phase, preventing premature phenol exposure that could lead to undesired side reactions (oxidation, O-arylation, or competing coordination). The carboxylic acid moiety remains available for coupling reactions (e.g., amide bond formation via EDC/DMAP) while the phenolic oxygen stays fully protected.

Orthogonal Phenol Deprotection Strategies

When a synthetic sequence requires selective deprotection of one phenolic hydroxyl in the presence of another silyl-protected phenol or aliphatic alcohol, 4-((Triisopropylsilyl)oxy)benzoic acid enables precise orthogonal control. The 5-fold slower KHF₂-mediated deprotection kinetics of TIPS vs. TBDMS/TBDPS (2.5 hours vs. 30 minutes) [3] allows selective TBDMS cleavage while preserving the TIPS group. Conversely, the KOAc-catalysed fluoride-free protocol selectively cleaves aryl TIPS ethers while leaving alkyl silyl ethers untouched [4]. These orthogonal options make the TIPS group an essential tool for constructing polyfunctional aromatic scaffolds.

Application
Selection Property
Validation Focus
Fluorinated benzoic acid synthesis
Yield consistency under basic organometallic conditions
Metalation-carboxylation endpoint review
Base-stable multi-step synthesis
Hydrolytic stability margin vs. TBS/TBDPS analogs
Silyl ether survival in aqueous alkaline media
Orthogonal phenol deprotection strategies
Deprotection selectivity (KHF₂, KOAc, ZnBr₂ methods)
Chemoselective phenol-unmasking verification

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